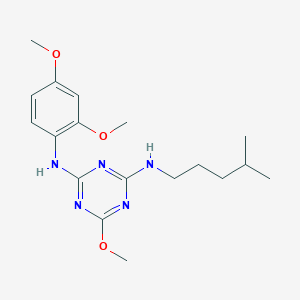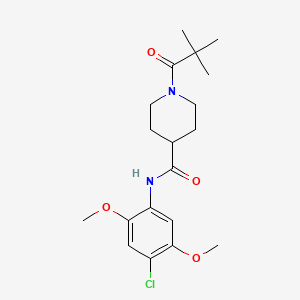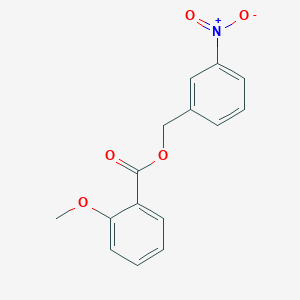
N-(2,4-dimethoxyphenyl)-6-methoxy-N'-(4-methylpentyl)-1,3,5-triazine-2,4-diamine
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-6-methoxy-N'-(4-methylpentyl)-1,3,5-triazine-2,4-diamine, commonly known as DMPT, is a synthetic compound that has gained significant attention in recent years due to its potential application in various fields. DMPT is a triazine-based molecule that has been extensively studied for its biological properties and chemical synthesis methods.
Wirkmechanismus
The mechanism of action of DMPT is not fully understood, but it is believed to act as a pheromone in animals, which stimulates the hypothalamus to increase feed intake and growth rate. In cancer cells, DMPT has been shown to induce apoptosis through the activation of caspase-3 and caspase-9 pathways.
Biochemical and Physiological Effects:
DMPT has been shown to increase the levels of growth hormone and insulin-like growth factor-1 in animals, which leads to an increase in feed intake and growth rate. In cancer cells, DMPT has been shown to induce apoptosis and inhibit cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
DMPT has several advantages for lab experiments such as its low toxicity, high stability, and ease of synthesis. However, DMPT has some limitations such as its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for DMPT research such as exploring its potential use as a feed attractant in aquaculture, investigating its mechanism of action in animals, and studying its potential use as an anti-cancer agent. Additionally, further optimization of the synthesis method could lead to a more cost-effective production of DMPT.
Conclusion:
In conclusion, DMPT is a synthetic compound that has gained significant attention in recent years due to its potential application in various fields. DMPT has been extensively studied for its biological properties and chemical synthesis methods. The synthesis of DMPT has been optimized in recent years to improve the yield and purity of the final product. DMPT has several advantages for lab experiments, but also has some limitations. There are several future directions for DMPT research, which could lead to its potential use as a feed attractant in aquaculture, investigating its mechanism of action in animals, and studying its potential use as an anti-cancer agent.
Wissenschaftliche Forschungsanwendungen
DMPT has been extensively studied for its potential application in various fields such as agriculture, aquaculture, and medicine. In agriculture, DMPT has been shown to increase feed intake and growth rate in various animal species such as pigs, chickens, and fish. In aquaculture, DMPT has been used as a feed attractant to improve the growth and survival rate of fish and shrimp. In medicine, DMPT has been studied for its potential use as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-N-(2,4-dimethoxyphenyl)-6-methoxy-4-N-(4-methylpentyl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3/c1-12(2)7-6-10-19-16-21-17(23-18(22-16)26-5)20-14-9-8-13(24-3)11-15(14)25-4/h8-9,11-12H,6-7,10H2,1-5H3,(H2,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYRSFCZNXTRIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCNC1=NC(=NC(=N1)OC)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-N-(2,4-dimethoxyphenyl)-6-methoxy-4-N-(4-methylpentyl)-1,3,5-triazine-2,4-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-chloro-N'-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-hydroxybenzohydrazide](/img/structure/B4842588.png)
![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B4842591.png)
![6-{[(3-{[(2-methylphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4842592.png)
![2-{4-[(6-ethyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}-N-mesitylacetamide](/img/structure/B4842596.png)
![[1-(4-bromophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid](/img/structure/B4842603.png)

![3,4-dimethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4842624.png)
![ethyl {3-[2-cyano-2-(4-cyanophenyl)vinyl]-1H-indol-1-yl}acetate](/img/structure/B4842632.png)

![7-({[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4842646.png)
![1-(5-bromo-2-methoxybenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4842659.png)

![4-{3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}morpholine](/img/structure/B4842680.png)
![ethyl 1-[4-(4-chlorophenoxy)butanoyl]-4-piperidinecarboxylate](/img/structure/B4842683.png)